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molecular formula C8H9FN2O B8582211 2-amino-6-fluoro-N-methylbenzamide

2-amino-6-fluoro-N-methylbenzamide

Cat. No. B8582211
M. Wt: 168.17 g/mol
InChI Key: DTTJHEQECDBEND-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

The title compound was prepared according to the procedure for Compound 102A (2-Amino-5-fluoro-N-methylbenzamide) using 2-fluoro-N-methyl-6-nitrobenzamide (Compound 155B). 1H NMR (CDCl3, 400 MHz): δ=2.99 (dd, J=4.80, 1.26 Hz, 3 H), 6.35 (ddd, J=12.88, 8.08, 1.01 Hz, 1 H), 6.44-6.49 (m, 1 H), 7.09 (td, J=8.21, 6.57 Hz, 1 H). MS (ES+): m/z 169.08 [MH+] (TOF, polar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-fluoro-N-methyl-6-nitrobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Compound 155B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1C=CC(F)=CC=1C(NC)=O.[F:13][C:14]1[CH:23]=[CH:22][CH:21]=[C:20]([N+:24]([O-])=O)[C:15]=1[C:16]([NH:18][CH3:19])=[O:17]>>[NH2:24][C:20]1[CH:21]=[CH:22][CH:23]=[C:14]([F:13])[C:15]=1[C:16]([NH:18][CH3:19])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)NC)C=C(C=C1)F
Step Two
Name
2-fluoro-N-methyl-6-nitrobenzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)NC)C(=CC=C1)[N+](=O)[O-]
Step Three
Name
Compound 155B
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)NC)C(=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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